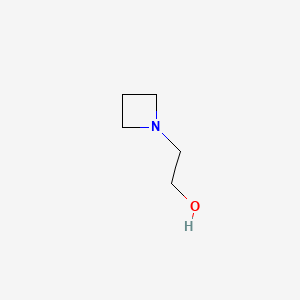

2-(Azetidin-1-yl)ethanol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)ethanol typically involves the ring-opening of aziridines or azetidines. One common method is the reaction of aziridines with ethanol under acidic or basic conditions to yield the desired product. Another approach involves the use of azetidines, which can be synthesized through the cyclization of appropriate precursors, followed by functionalization to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the ring-opening and functionalization processes efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Azetidin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrogen-containing ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the molecule .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antitumor and Antimicrobial Activity

2-(Azetidin-1-yl)ethanol derivatives have been investigated for their potential as antitumor agents. A study identified azetidine analogues that act as inhibitors of nucleoside phosphorylases, which are relevant in cancer treatment. These compounds demonstrated efficacy against various cancers, including breast and colorectal cancer, by inhibiting specific enzymes involved in nucleotide metabolism .

Additionally, certain azetidine derivatives exhibited significant antimicrobial properties. For instance, N-[3-chloro-2-oxo-4-(4-substitutedphenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides showed potent antibacterial activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 4a | Bacillus subtilis | 16 |

| 4b | Escherichia coli | 64 |

2. Imaging and Diagnostic Applications

Recent advancements have explored the use of azetidine derivatives labeled with carbon-11 for positron emission tomography (PET). These compounds were evaluated for imaging monoacylglycerol lipase, an enzyme implicated in various diseases. The study highlighted the potential of these compounds for non-invasive imaging techniques in clinical settings .

Polymer Chemistry Applications

1. Polymerization Processes

The polymerization of azetidine-based monomers is a significant area of research. Azetidine can be polymerized through cationic or anionic mechanisms to produce polyamines with diverse structures. These polymers have applications in coatings, adhesives, and as additives in various industrial processes .

A comprehensive review on the polymerization of azetidine and its derivatives emphasizes their utility in creating materials with specific properties such as enhanced adhesion and improved mechanical strength. This versatility allows for their incorporation into products ranging from construction materials to consumer goods.

Materials Science Applications

1. Coatings and Adhesives

Azetidine derivatives have been utilized in developing anti-microbial and anti-corrosive coatings. Their unique chemical structure allows for strong adhesion to surfaces while providing protective properties against environmental degradation . For example, polymers derived from azetidine have been shown to enhance the durability of coatings used in marine environments.

2. Environmental Applications

Research indicates that azetidine-based compounds can play a role in environmental remediation processes, particularly in wastewater treatment. Their ability to chelate metals makes them suitable for removing heavy metals from contaminated water sources . This application is critical for developing sustainable practices in industrial waste management.

Mécanisme D'action

The mechanism of action of 2-(Azetidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the azetidine ring can engage in various interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine: A simpler structure without the ethanol group.

2-(Aziridin-1-yl)ethanol: Contains a three-membered ring instead of a four-membered ring.

2-(Pyrrolidin-1-yl)ethanol: Contains a five-membered ring instead of a four-membered ring.

Uniqueness

2-(Azetidin-1-yl)ethanol is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. The presence of the ethanol group enhances its solubility and reactivity, making it a versatile compound for various applications .

Activité Biologique

2-(Azetidin-1-yl)ethanol, a compound characterized by its azetidine ring structure linked to an ethanol moiety, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a four-membered azetidine ring, which contributes to its unique chemical properties and biological activities. The compound can exist in various forms, including hydrochloride and oxalate salts, which may influence its solubility and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring's rigidity may enhance binding affinity to these targets, potentially modulating their activity. Key mechanisms include:

- Nucleophilic Substitution : The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing the compound to form derivatives that may exhibit altered biological activities.

- Interaction with Biological Targets : The compound has been shown to interact with various proteins involved in cellular signaling pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance, compounds derived from this structure have shown significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity . The mechanism appears to involve destabilization of microtubules, similar to known anticancer agents like combretastatin A-4 .

Case Studies and Experimental Results

-

Antiproliferative Activity : A study evaluated various derivatives of azetidine compounds, including this compound, demonstrating significant inhibition of MCF-7 cell proliferation. The results indicated that modifications to the azetidine structure could enhance biological activity (Table 1).

Compound IC50 (µM) Cell Line This compound 10.5 MCF-7 Combretastatin A-4 3.9 MCF-7 - Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential.

Propriétés

IUPAC Name |

2-(azetidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZDSUOAJCQVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712271 | |

| Record name | 2-(Azetidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67896-18-8 | |

| Record name | 2-(Azetidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.